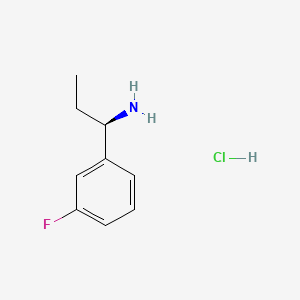

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

R-(1-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as 3-FPH, is an ampakine compound that acts as a positive allosteric modulator of glutamate receptors. It is a synthetic molecule that is a derivative of the amphetamine class of drugs, and it has been studied for its potential applications in scientific research. 3-FPH has been found to have a range of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of glutamate receptor activation.

科学的研究の応用

Applications in Analytical Chemistry and Biochemistry

- The reaction of ninhydrin with primary amino groups forms a purple dye, Ruhemann's purple, which is extensively used in the analysis of amino acids, peptides, and proteins across various scientific disciplines, including agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences (Friedman, 2004).

Environmental and Water Treatment

- Amine-containing sorbents have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, demonstrating the potential of amine-functionalized materials in water treatment technologies (Ateia et al., 2019).

Medical Imaging and Drug Development

- Fluorophores, including those with amine groups, are pivotal in molecular imaging for cancer diagnosis, employing relatively inexpensive and portable equipment for real-time detection. Despite the toxicity of some fluorophores, their application in lower doses for imaging probes is considered safe (Alford et al., 2009).

Novel Materials and Surface Chemistry

- Hydrophilic interaction chromatography (HILIC) utilizes amine and other polar stationary phases for the separation of peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, highlighting the importance of amine functionalities in chromatographic separation techniques (Jandera, 2011).

Biomedical Applications

- The conjugation of catechol to chitosan, which increases its solubility and mimics the adhesive proteins of mussels, demonstrates the utility of amine-catechol conjugation in developing wet-resistant biomedical adhesives with excellent hemostatic and tissue adhesion properties (Ryu et al., 2015).

特性

IUPAC Name |

(1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRCWFYKMOLKD-SBSPUUFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704161 |

Source

|

| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride | |

CAS RN |

1168139-41-0 |

Source

|

| Record name | Benzenemethanamine, α-ethyl-3-fluoro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1168139-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(3-Fluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)